![molecular formula C12H11N3O4 B13866479 {1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid CAS No. 184872-04-6](/img/structure/B13866479.png)
{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a nitrophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via electrophilic aromatic substitution reactions, where a nitro group is added to a phenyl ring.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through esterification or amidation reactions, depending on the desired functional group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Chemistry:
Catalysis: Imidazole derivatives are used as catalysts in various organic reactions due to their ability to stabilize transition states.
Ligands: They serve as ligands in coordination chemistry, forming stable complexes with metal ions.
Biology:
Enzyme Inhibition: Imidazole derivatives are known to inhibit enzymes such as cytochrome P450, which is involved in drug metabolism.
Antimicrobial Agents: They exhibit antimicrobial properties against bacteria and fungi.
Medicine:
Pharmaceuticals: Imidazole derivatives are used in the development of drugs for treating infections, inflammation, and cancer.
Antifungal Agents: Compounds like ketoconazole and miconazole are imidazole-based antifungal agents.
Industry:
Dyes and Pigments: Imidazole derivatives are used in the synthesis of dyes and pigments for textiles and other materials.
Corrosion Inhibitors: They are used as corrosion inhibitors in metal protection.
作用机制
The mechanism of action of {1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Imidazole: The parent compound with a simple imidazole ring.
Benzimidazole: Contains a fused benzene ring with the imidazole ring, exhibiting different chemical properties.
Thiazole: Similar to imidazole but with a sulfur atom replacing one of the nitrogen atoms.
Uniqueness: {1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid is unique due to the presence of the nitrophenyl group, which imparts distinct redox properties and enhances its biological activity. The acetic acid moiety also contributes to its solubility and reactivity in various chemical environments.
属性
CAS 编号 |
184872-04-6 |
|---|---|
分子式 |
C12H11N3O4 |
分子量 |
261.23 g/mol |
IUPAC 名称 |
2-[3-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H11N3O4/c16-12(17)5-11-6-13-8-14(11)7-9-1-3-10(4-2-9)15(18)19/h1-4,6,8H,5,7H2,(H,16,17) |
InChI 键 |
GDULZAAHMVVCEK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=NC=C2CC(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


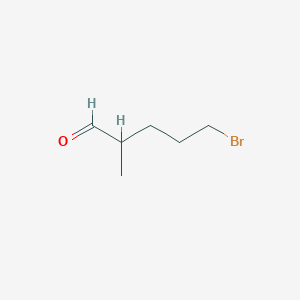
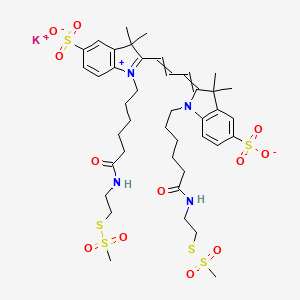

![methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13866423.png)
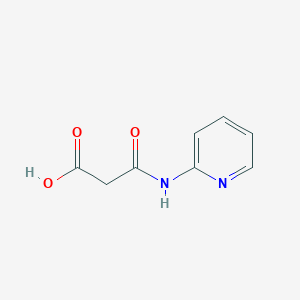
![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)
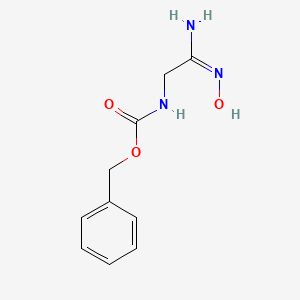
![Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate](/img/structure/B13866449.png)
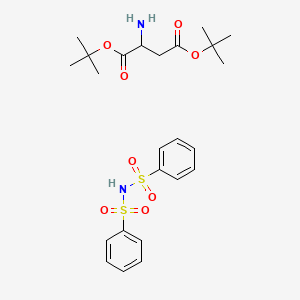
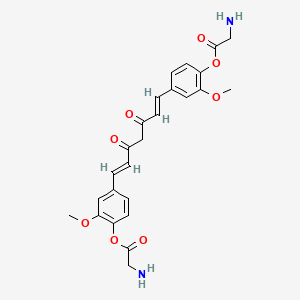

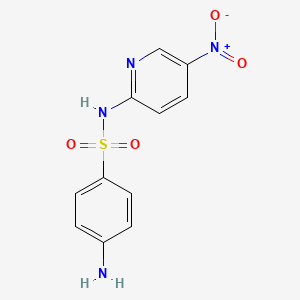

![4-amino-N-[6-methyl-1-(pyrimidin-4-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866471.png)
